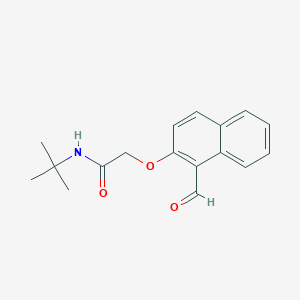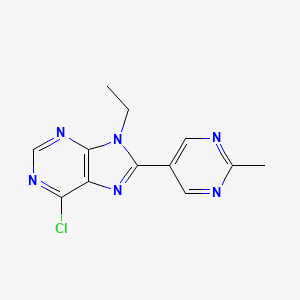
6-chloro-9-ethyl-8-(2-methylpyrimidin-5-yl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-9-ethyl-8-(2-methylpyrimidin-5-yl)-9H-purine is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-9-ethyl-8-(2-methylpyrimidin-5-yl)-9H-purine typically involves multi-step organic reactions. A common approach might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropurine and 2-methylpyrimidine.
Reaction Steps:
Reaction Conditions: These reactions typically require the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
6-chloro-9-ethyl-8-(2-methylpyrimidin-5-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
Oxidation: Formation of corresponding purine N-oxides.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-chloro-9-ethyl-8-(2-methylpyrimidin-5-yl)-9H-purine would depend on its specific application. For example, if it is used as an antiviral agent, it might inhibit viral replication by interfering with nucleic acid synthesis. The molecular targets could include viral enzymes like polymerases or proteases.
Comparison with Similar Compounds
Similar Compounds
6-chloropurine: A precursor in the synthesis of various purine derivatives.
9-ethylguanine: A purine derivative with similar structural features.
2-methylpyrimidine: A component of the final compound.
Uniqueness
6-chloro-9-ethyl-8-(2-methylpyrimidin-5-yl)-9H-purine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purine derivatives.
Properties
Molecular Formula |
C12H11ClN6 |
|---|---|
Molecular Weight |
274.71 g/mol |
IUPAC Name |
6-chloro-9-ethyl-8-(2-methylpyrimidin-5-yl)purine |
InChI |
InChI=1S/C12H11ClN6/c1-3-19-11(8-4-14-7(2)15-5-8)18-9-10(13)16-6-17-12(9)19/h4-6H,3H2,1-2H3 |
InChI Key |
WTKJUAMZWVAYLG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)Cl)N=C1C3=CN=C(N=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


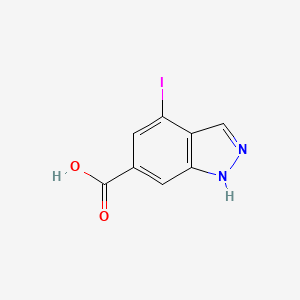
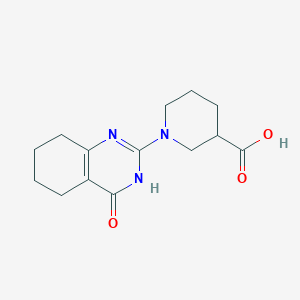

![8-(Tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5h-imidazo[1,5-a][1,4]diazepine-1-carboxylic acid](/img/structure/B11844507.png)
![5-Methyl-4-((4-nitrobenzyl)oxy)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11844515.png)
![N-(2-Phenyl-2,3-dihydro-1H-indeno[1,2-b]azet-1-yl)acetamide](/img/structure/B11844522.png)


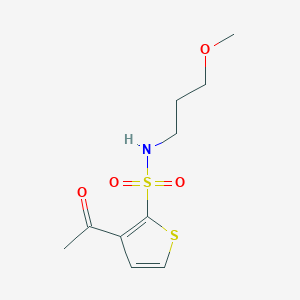
![5-Bromo-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B11844539.png)



